Pentacarboxylporphyrin I dihydrochloride
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Overview
Description
Pentacarboxylporphyrin I dihydrochloride is an organic compound belonging to the family of porphyrin derivatives. It is commonly used in biochemical research as a reference standard for the quantification of porphyrins and related compounds in biological samples. This compound has several applications in the diagnosis and monitoring of porphyrias, a group of inherited disorders characterized by abnormalities in heme metabolism. Additionally, it can be used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacarboxylporphyrin I dihydrochloride typically involves the condensation of pyrrole and aldehyde derivatives under acidic conditions, followed by oxidation and subsequent purification steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired porphyrin structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pentacarboxylporphyrin I dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: It can be reduced under specific conditions to yield reduced porphyrin forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with different functional groups, which can be used for further biochemical and medical applications .
Scientific Research Applications
Pentacarboxylporphyrin I dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard for the quantification of porphyrins and related compounds.
Biology: Employed in the study of heme metabolism and related disorders.
Medicine: Utilized in the diagnosis and monitoring of porphyrias and as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Applied in the development of new materials and technologies involving porphyrin derivatives
Mechanism of Action
The mechanism of action of Pentacarboxylporphyrin I dihydrochloride involves its ability to interact with molecular targets such as heme proteins and cellular structures. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell damage and apoptosis in cancer cells. This mechanism is utilized in photodynamic therapy to selectively target and destroy cancerous tissues .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Another porphyrin derivative used in similar applications but with different functional groups.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uroporphyrin: A porphyrin derivative with additional carboxyl groups, used in the study of porphyrias
Uniqueness
Pentacarboxylporphyrin I dihydrochloride is unique due to its specific structure and functional groups, which provide distinct chemical properties and reactivity. Its ability to act as a photosensitizer and its applications in both biochemical research and medical treatments highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C37H40Cl2N4O10 |
---|---|
Molecular Weight |
771.6 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |
InChI |
InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H |
InChI Key |
MITJCELJENZKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=[NH+]5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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